Butanoic acid, 4-((1,2-dioxohexadecyl)amino)-, ethyl ester
Overview
Description
Molecular Structure Analysis
This compound contains a total of 67 bonds, including 26 non-H bonds, 3 multiple bonds, 20 rotatable bonds, 3 double bonds, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aliphatic ketone . It consists of 68 atoms: 41 Hydrogen atoms, 22 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .Scientific Research Applications
Pest Control Agents
A study explored the use of ester derivatives, specifically juvenogens (biochemically activated insect hormonogenic compounds), in insect pest control. This involved synthesizing ester derivatives from biologically active alcohols, including butanoic acid esters, with potential applications in controlling insect populations (Wimmer et al., 2007).
Polymer Science
In the field of polymer science, new cyclic esters containing protected functional groups, including butanoic acid esters, were synthesized and homo- and copolymerized. These developments have implications for designing hydrophilic aliphatic polyesters, contributing to advancements in material science (Trollsås et al., 2000).
Organic Synthesis
Research in organic synthesis demonstrated the transformation of 2-cyclohexanone acetic acid ethyl ester oxime into corresponding amino esters. This process is important for understanding the synthesis of various organic compounds, including those involving butanoic acid esters (Clair et al., 1950).
Chemistry of Functional Compounds
In another study, 3-amino-4-(anilinothiomethylidene)-2-cyano-2-pentenedioic acid diethyl ester was reacted with various amines, leading to the formation of new compounds. This research is relevant in the broader context of understanding reactions involving butanoic acid esters (Winnik, 1995).
properties
IUPAC Name |
ethyl 4-(2-oxohexadecanoylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(24)22(26)23-19-16-18-21(25)27-4-2/h3-19H2,1-2H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFKQXKYWWJNJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)NCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236282 | |
Record name | AX-048 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-((1,2-dioxohexadecyl)amino)-, ethyl ester | |
CAS RN |
873079-69-7 | |
Record name | AX-048 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873079697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AX-048 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AX-048 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8782Z45DLV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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